molecular formula C15H17FN4O B2652363 6-Cyclopropyl-N-[(6-ethoxypyridin-3-yl)methyl]-5-fluoropyrimidin-4-amine CAS No. 2415471-55-3

6-Cyclopropyl-N-[(6-ethoxypyridin-3-yl)methyl]-5-fluoropyrimidin-4-amine

Cat. No.: B2652363
CAS No.: 2415471-55-3
M. Wt: 288.326
InChI Key: YEDKEQMUTYBYKX-UHFFFAOYSA-N
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Description

6-Cyclopropyl-N-[(6-ethoxypyridin-3-yl)methyl]-5-fluoropyrimidin-4-amine is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a complex structure with a cyclopropyl group, an ethoxypyridinyl moiety, and a fluoropyrimidine core, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-N-[(6-ethoxypyridin-3-yl)methyl]-5-fluoropyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Pyridine Derivative: The synthesis begins with the preparation of the 6-ethoxypyridin-3-ylmethyl intermediate. This can be achieved through the alkylation of 6-ethoxypyridine with an appropriate alkylating agent under basic conditions.

    Cyclopropylation: The next step involves the introduction of the cyclopropyl group. This can be done via a cyclopropanation reaction using a suitable cyclopropylating reagent.

    Fluoropyrimidine Formation: The final step is the construction of the fluoropyrimidine core. This can be achieved through a nucleophilic substitution reaction where a fluorine atom is introduced into the pyrimidine ring.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing appropriate solvents to maximize solubility and reaction efficiency.

    Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-N-[(6-ethoxypyridin-3-yl)methyl]-5-fluoropyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a range of substituted pyrimidines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its effects on cellular processes.

    Pharmaceuticals: Potential use as an active pharmaceutical ingredient (API) in the development of new therapeutic agents.

    Chemical Biology: Utilized in chemical biology to probe biological systems and pathways.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-N-[(6-ethoxypyridin-3-yl)methyl]-5-fluoropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The fluoropyrimidine core is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Cyclopropyl-5-fluoropyrimidin-4-amine: Lacks the ethoxypyridinyl moiety, which may affect its binding properties and biological activity.

    N-[(6-Ethoxypyridin-3-yl)methyl]-5-fluoropyrimidin-4-amine: Lacks the cyclopropyl group, which could influence its chemical reactivity and pharmacokinetics.

Uniqueness

6-Cyclopropyl-N-[(6-ethoxypyridin-3-yl)methyl]-5-fluoropyrimidin-4-amine is unique due to the combination of its cyclopropyl, ethoxypyridinyl, and fluoropyrimidine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-cyclopropyl-N-[(6-ethoxypyridin-3-yl)methyl]-5-fluoropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O/c1-2-21-12-6-3-10(7-17-12)8-18-15-13(16)14(11-4-5-11)19-9-20-15/h3,6-7,9,11H,2,4-5,8H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDKEQMUTYBYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)CNC2=NC=NC(=C2F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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